molecular formula C11H9FN2O2 B13695744 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one

3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B13695744
M. Wt: 220.20 g/mol
InChI Key: BVIQELIYZJVXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxyaniline and pyrazine-2-carboxylic acid.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyrazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)pyrazin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    3-(4-Methoxyphenyl)pyrazin-2(1H)-one: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.

    3-Phenylpyrazin-2(1H)-one: Lacks both the fluorine and methoxy groups, making it less specialized in its applications.

Uniqueness

The presence of both fluorine and methoxy groups in 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one makes it unique compared to its analogs. These substituents can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-11(15)14-5-4-13-10/h2-6H,1H3,(H,14,15)

InChI Key

BVIQELIYZJVXSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CNC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.